molecular formula C4H2ClF3N2O2S B6191986 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2648962-25-6

1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No. B6191986
M. Wt: 234.6
InChI Key:
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Description

Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is a functional group that has the formula -CF3 .


Synthesis Analysis

Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Various methods exist to introduce this functionality .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Safety And Hazards

Trifluoromethyl compounds can be hazardous. They may cause severe skin burns and eye damage. They may also cause respiratory irritation . Contact with water can liberate toxic gas .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

CAS RN

2648962-25-6

Product Name

1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Molecular Formula

C4H2ClF3N2O2S

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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